Lipophilicity Elevation: +0.4 Log Units Higher XLogP3 Than 6‑Methoxy and Parent Analogs
Caveat: High‑strength direct head‑to‑head comparative biological data for this specific compound are absent from the primary literature. The differentiation presented here is based on computed physicochemical properties, class‑level SAR extrapolation, and supplier quality specifications—the best available evidence for procurement decisions. The target compound displays a computed XLogP3 of 2.5, whereas the 6‑methoxy analog (CID 4658498) and the unsubstituted parent 2‑methylquinoline‑3‑carboxylic acid (CID 1481999) both return an XLogP3 of 2.1 [1][2][3]. This represents a 0.4 log unit increase in lipophilicity for the 6‑ethoxy derivative.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 6‑Methoxy‑2‑methylquinoline‑3‑carboxylic acid (XLogP3 = 2.1); 2‑Methylquinoline‑3‑carboxylic acid (XLogP3 = 2.1) |
| Quantified Difference | +0.4 log units |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and non‑specific protein binding, directly influencing compound suitability for cell‑based assays and in vivo pharmacokinetic profiling.
- [1] PubChem Compound Summary for CID 17039997, 6-Ethoxy-2-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17039997 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 4658498, 6-Methoxy-2-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4658498 (accessed 2026-05-07). View Source
- [3] PubChem Compound Summary for CID 1481999, 2-Methyl-3-quinolinecarboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1481999 (accessed 2026-05-07). View Source
